2,4-Dibromo-3,6-dimethylaniline
Overview
Description
2,4-Dibromo-3,6-dimethylaniline is an organic compound with the molecular formula C₈H₉Br₂N. It is a derivative of aniline, where two bromine atoms are substituted at the 2nd and 4th positions, and two methyl groups are substituted at the 3rd and 6th positions on the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dibromo-3,6-dimethylaniline can be synthesized through the bromination of 3,6-dimethylaniline. The reaction typically involves the use of bromine (Br₂) in the presence of an oxidizing agent such as nitric acid (HNO₃) or iron(III) bromide (FeBr₃). The reaction conditions must be carefully controlled to ensure selective bromination at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-3,6-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce quinones or other oxidized derivatives .
Scientific Research Applications
2,4-Dibromo-3,6-dimethylaniline has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,4-dibromo-3,6-dimethylaniline exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential enzymatic processes. In cancer research, the compound’s cytotoxic effects are believed to result from its interaction with cellular DNA and inhibition of key metabolic pathways.
Comparison with Similar Compounds
2,4-Dibromo-3,6-dimethylaniline can be compared with other similar compounds, such as:
2,4-Dibromoaniline: Lacks the methyl groups, which can affect its reactivity and applications.
3,5-Dibromo-2,6-dimethylaniline: Has a different substitution pattern, leading to variations in chemical behavior and uses.
2,6-Dibromo-3,5-dimethylaniline: Another isomer with distinct properties and applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and makes it suitable for a wide range of applications.
Properties
IUPAC Name |
2,4-dibromo-3,6-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2N/c1-4-3-6(9)5(2)7(10)8(4)11/h3H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNARIZVVHGNNHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N)Br)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408364 | |
Record name | 2,4-dibromo-3,6-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26829-89-0 | |
Record name | 2,4-dibromo-3,6-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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